molecular formula C11H16F6N2O6 B1431680 3-Piperazin-2-yl-propionic acid di-trifluoroacetate CAS No. 1263377-97-4

3-Piperazin-2-yl-propionic acid di-trifluoroacetate

Cat. No.: B1431680
CAS No.: 1263377-97-4
M. Wt: 386.24 g/mol
InChI Key: WPYKAVNJWSJXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Piperazin-2-yl-propionic acid di-trifluoroacetate is a chemical compound with the molecular formula C11H16F6N2O6 and a molecular weight of 386.25 g/mol . It is a white solid at room temperature and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperazin-2-yl-propionic acid di-trifluoroacetate typically involves the reaction of 3-Piperazin-2-yl-propionic acid with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the di-trifluoroacetate salt. The process involves:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Piperazin-2-yl-propionic acid di-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Piperazin-2-yl-propionic acid di-trifluoroacetate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Piperazin-2-yl-propionic acid di-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    3-Piperazin-2-yl-propionic acid: The parent compound without the trifluoroacetate groups.

    2-Piperazin-1-yl-acetic acid: A structurally similar compound with different functional groups.

    4-Piperazin-1-yl-butanoic acid: Another related compound with a longer carbon chain.

Uniqueness

3-Piperazin-2-yl-propionic acid di-trifluoroacetate is unique due to the presence of trifluoroacetate groups, which can enhance its stability and reactivity. This makes it particularly useful in specific research applications where these properties are advantageous .

Properties

IUPAC Name

3-piperazin-2-ylpropanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2C2HF3O2/c10-7(11)2-1-6-5-8-3-4-9-6;2*3-2(4,5)1(6)7/h6,8-9H,1-5H2,(H,10,11);2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYKAVNJWSJXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CCC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Piperazin-2-yl-propionic acid di-trifluoroacetate
Reactant of Route 2
3-Piperazin-2-yl-propionic acid di-trifluoroacetate
Reactant of Route 3
3-Piperazin-2-yl-propionic acid di-trifluoroacetate
Reactant of Route 4
3-Piperazin-2-yl-propionic acid di-trifluoroacetate
Reactant of Route 5
3-Piperazin-2-yl-propionic acid di-trifluoroacetate
Reactant of Route 6
3-Piperazin-2-yl-propionic acid di-trifluoroacetate

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